molecular formula C19H23BO3 B1275320 2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 754226-40-9

2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1275320
CAS RN: 754226-40-9
M. Wt: 310.2 g/mol
InChI Key: KMKOKPUXZWBMEI-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The compound 2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that is likely to be used in organic synthesis and as a reagent in the preparation of various chemical compounds. While the specific compound is not directly discussed in the provided papers, similar boron-containing compounds such as 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane have been synthesized and characterized, indicating the relevance of such structures in chemical research .

Synthesis Analysis

The synthesis of boron-containing compounds often involves the use of boronic acids or esters as key intermediates. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . This suggests that similar methodologies could be applied to synthesize the compound , potentially involving a benzyl-protected phenol and a suitable boronic ester precursor.

Molecular Structure Analysis

The molecular structure of boron-containing compounds is often characterized by X-ray crystallography. For instance, the structure of a related compound was determined to be monoclinic with specific cell parameters, and no significant intramolecular or intermolecular interactions were observed with the Lewis acidic boron atom . This information is crucial as it provides insights into the reactivity and potential interactions of the boron center in the compound of interest.

Chemical Reactions Analysis

Boron-containing compounds are versatile in chemical reactions. For example, 4-ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene, another boron heterocycle, was shown to react with iodine in aqueous sodium hydroxide to give a second oxaboracycle . This demonstrates the reactivity of the boron center and its ability to form new cyclic structures, which could be relevant for the compound when considering its potential reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boron-containing compounds like 2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be inferred from related compounds. For instance, the solubility, acidity, and stability of the boron center can be influenced by the substituents attached to the boron atom. The high acidity of the fluorophenol moiety in benzoxazole derivatives has been associated with sensitivity to pH and selectivity in metal cation sensing . Such properties are important when considering the use of the compound in various chemical environments and reactions.

Scientific Research Applications

Synthesis and Molecular Analysis

  • 2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives have been synthesized and characterized, contributing to the understanding of their molecular structure and properties. These compounds have been studied in both solid state and in solution, revealing insights into their coordination and bonding behavior (Spencer et al., 2002).

Catalysis and Polymerization

  • The compound has applications in catalysis, particularly in the Suzuki-Miyaura coupling polymerization process. This involves the use of specific catalysts to polymerize monomers into polymers with defined properties, demonstrating the compound's utility in creating new materials with potentially varied applications (Yokozawa et al., 2011).

Application in Detection and Sensing

  • Derivatives of this compound have shown potential in the development of fluorescence probes for detecting hydrogen peroxide in living cells. This illustrates its applicability in biological and chemical sensing, contributing to advancements in medical and environmental monitoring (Nie et al., 2020).

Use in Epoxy Resin Curing

  • The compound's derivatives have been used to study the curing activity of epoxy resins, a critical process in materials science and engineering. This research contributes to the development of more efficient and effective curing agents for industrial applications (Gao et al., 2014).

Development of Novel Materials

  • Its derivatives have been utilized in the synthesis of new materials, such as novel boron-containing stilbene derivatives. These materials have potential applications in advanced technology sectors like LCD technology and therapeutic applications for neurodegenerative diseases (Das et al., 2015).

Radiation Detection

  • A derivative of this compound was integrated into plastic scintillators for enhanced thermal neutron detection, showcasing its potential in radiation detection and nuclear instrumentation (Mahl et al., 2018).

Electrochemical Studies

  • Electrochemical properties and reactions of sulfur-containing organoboron compounds, including derivatives of this compound, have been studied. This research is significant for understanding the electrochemical behavior of organoboron compounds, which could have implications in various fields including energy storage and conversion (Tanigawa et al., 2016).

Safety and Hazards

While specific safety and hazard information for 2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not available, it’s important to handle all chemicals with care and use appropriate personal protective equipment .

Mechanism of Action

Target of Action

The compound 2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-Benzyloxylphenylboronic Acid, Pinacol Ester, is primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .

Mode of Action

The compound acts as an organoboron reagent in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the compound undergoes transmetalation, a process where it transfers its organic group to a metal catalyst . This is followed by the oxidative addition of an electrophilic organic group to the metal catalyst, forming a new carbon-carbon bond .

Biochemical Pathways

The compound’s action primarily affects the biochemical pathway of carbon-carbon bond formation in organic synthesis . The Suzuki-Miyaura cross-coupling reaction, in which this compound is used, is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s worth noting that the compound’s stability and reactivity can be influenced by factors such as temperature and ph .

Result of Action

The primary result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is a crucial tool in organic synthesis, enabling the construction of complex organic compounds from simpler building blocks .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base, and the reaction efficiency can be affected by the choice of these components . Additionally, the reaction is often performed in an organic solvent, and the choice of solvent can also impact the reaction outcome .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-phenylmethoxyphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-10-12-17(13-11-16)21-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKOKPUXZWBMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407868
Record name 2-[4-(Benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

754226-40-9
Record name 4,4,5,5-Tetramethyl-2-[4-(phenylmethoxy)phenyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=754226-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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